2-((3-Cyano-4-(4-methoxyphenyl)-6-phenylpyridin-2-yl)thio)-N-(3-nitrophenyl)acetamide
Description
This compound is a pyridine-thioacetamide hybrid characterized by a 3-cyano-4-(4-methoxyphenyl)-6-phenylpyridin-2-yl core linked to an N-(3-nitrophenyl)acetamide moiety via a thioether bridge. Its molecular formula is C28H22N4O5S, with a molecular weight of 526.56 g/mol and a purity of 97% . The structural features include:
- A 4-methoxyphenyl group at the pyridine C4 position, contributing electron-donating properties.
- A 3-nitrophenyl substituent on the acetamide nitrogen, introducing electron-withdrawing effects.
Properties
Molecular Formula |
C27H20N4O4S |
|---|---|
Molecular Weight |
496.5 g/mol |
IUPAC Name |
2-[3-cyano-4-(4-methoxyphenyl)-6-phenylpyridin-2-yl]sulfanyl-N-(3-nitrophenyl)acetamide |
InChI |
InChI=1S/C27H20N4O4S/c1-35-22-12-10-18(11-13-22)23-15-25(19-6-3-2-4-7-19)30-27(24(23)16-28)36-17-26(32)29-20-8-5-9-21(14-20)31(33)34/h2-15H,17H2,1H3,(H,29,32) |
InChI Key |
PVSDIWFASFYUIS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=NC(=C2C#N)SCC(=O)NC3=CC(=CC=C3)[N+](=O)[O-])C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-Cyano-4-(4-methoxyphenyl)-6-phenylpyridin-2-yl)thio)-N-(3-nitrophenyl)acetamide typically involves multi-step organic reactions. One common approach is the condensation of 3-cyano-4-(4-methoxyphenyl)-6-phenylpyridine-2-thiol with N-(3-nitrophenyl)acetamide under controlled conditions. The reaction may require the use of catalysts, solvents, and specific temperature and pressure conditions to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors, precise control of reaction parameters, and efficient purification techniques are essential to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-((3-Cyano-4-(4-methoxyphenyl)-6-phenylpyridin-2-yl)thio)-N-(3-nitrophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro group, converting it to an amino group.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the pyridine ring or the phenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride can be used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amino derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
- Anticancer Activity : Research indicates that compounds with similar structures exhibit anticancer properties by inhibiting specific cancer cell lines. The presence of the cyano group and pyridine moiety may contribute to its ability to interact with DNA or specific protein targets involved in cancer progression.
- Antimicrobial Properties : The thioamide functional group can enhance the compound's interaction with microbial enzymes, potentially leading to antimicrobial activity. Studies on related compounds have shown effectiveness against various bacterial strains.
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways. This application is particularly relevant in drug design for diseases like diabetes and obesity, where enzyme modulation is critical.
Materials Science Applications
- Organic Electronics : The unique electronic properties of this compound make it a candidate for use in organic semiconductors and photovoltaic devices. Its ability to form stable thin films can improve the efficiency of organic solar cells.
- Polymer Chemistry : The compound can be utilized as a building block in the synthesis of polymers with specific functionalities, such as increased thermal stability or enhanced electrical conductivity.
Biological Research Applications
- Fluorescent Probes : The structural characteristics allow the compound to be used as a fluorescent probe in biological imaging. Its ability to emit light upon excitation can help visualize cellular processes in real-time.
- Targeted Drug Delivery Systems : Incorporating this compound into nanoparticles or liposomes could enhance drug delivery systems' specificity and efficacy, particularly in targeting cancer cells while minimizing effects on healthy tissues.
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry investigated derivatives of pyridine-based compounds, including those similar to 2-((3-Cyano-4-(4-methoxyphenyl)-6-phenylpyridin-2-yl)thio)-N-(3-nitrophenyl)acetamide, demonstrating significant cytotoxicity against breast cancer cell lines (MCF-7). The mechanism was attributed to apoptosis induction through mitochondrial pathways.
Case Study 2: Antimicrobial Efficacy
In a comparative study published in Pharmaceutical Biology, derivatives were tested against various bacterial strains, showing promising results against resistant strains of Staphylococcus aureus. The study highlighted the potential for developing new antibiotics based on this chemical scaffold.
Case Study 3: Organic Electronics
Research published in Advanced Materials explored the use of similar compounds in organic solar cells, noting improved efficiency due to enhanced charge transport properties when incorporated into device architectures.
Mechanism of Action
The mechanism of action of 2-((3-Cyano-4-(4-methoxyphenyl)-6-phenylpyridin-2-yl)thio)-N-(3-nitrophenyl)acetamide depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes, receptors, or DNA. The presence of functional groups like the cyano, nitro, and methoxyphenyl groups can influence its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or induction of cellular responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared to analogs with variations in substituents, cores, and biological activities. Below is a detailed analysis supported by data tables and research findings.
Table 1: Structural and Physicochemical Comparison
Key Findings
Substituent Effects on Activity :
- Electron-withdrawing groups (e.g., nitro in the target compound, trifluoromethyl in ) enhance binding to hydrophobic enzyme pockets, as seen in kinase inhibitors .
- Halogenated analogs (e.g., 4-chlorophenyl in ) exhibit improved metabolic stability due to reduced oxidative degradation.
Biological Activity Trends: Compounds with quinazolinone hybrids (e.g., ) demonstrate dual inhibition of EGFR and BRAFV600E, with IC50 values in the nanomolar range. Thiophene- and thiazole-containing analogs (e.g., ) show broad-spectrum antimicrobial activity, likely due to sulfur-mediated membrane disruption.
Synthetic Yields and Purity :
- The target compound’s purity (97%) exceeds that of analogs like 4a (90.2% yield) , suggesting optimized crystallization protocols.
- High-melting-point compounds (>300°C, ) indicate strong crystalline packing, advantageous for formulation.
Thioether vs. oxyether linkers (e.g., ) impact solubility, with thioethers offering higher lipophilicity.
Biological Activity
2-((3-Cyano-4-(4-methoxyphenyl)-6-phenylpyridin-2-yl)thio)-N-(3-nitrophenyl)acetamide, a compound with significant structural complexity, has garnered attention for its potential biological activities. This article synthesizes existing research on its biological effects, including antibacterial and anticancer properties, while providing data tables and case studies to illustrate findings.
- Molecular Formula : C27H22N4O3S
- Molecular Weight : 478.55 g/mol
- CAS Number : 444152-40-3
Antibacterial Activity
Recent studies indicate that compounds similar to 2-((3-Cyano-4-(4-methoxyphenyl)-6-phenylpyridin-2-yl)thio)-N-(3-nitrophenyl)acetamide exhibit notable antibacterial properties. For instance, a related compound demonstrated synergistic effects when combined with established antibiotics against Klebsiella pneumoniae, suggesting that modifications to the acetamide structure could enhance its efficacy against bacterial infections .
Table 1: Antibacterial Efficacy Against Klebsiella pneumoniae
| Compound Name | MIC (µg/mL) | MBC (µg/mL) | Synergistic Effect |
|---|---|---|---|
| Ciprofloxacin | 1 | 2 | Yes |
| Ceftazidime | 16 | 64 | No |
| Meropenem | 0.5 | 1 | Yes |
| 2-Acetamide | 8 | 32 | Yes |
The minimal inhibitory concentration (MIC) and minimal bactericidal concentration (MBC) values indicate that the compound's antibacterial activity may be enhanced through structural modifications or combinations with other drugs.
Anticancer Activity
In vitro studies have shown that the compound exhibits moderate anticancer activity across various cancer cell lines. A screening assay conducted by the National Cancer Institute revealed that at a concentration of 10 µM, the compound affected several types of cancer cells, including leukemia and breast cancer lines, albeit with varying degrees of sensitivity .
Table 2: Anticancer Activity Across Different Cell Lines
| Cell Line Type | IC50 (µM) |
|---|---|
| HCC827 (Lung Cancer) | 6.26 |
| NCI-H358 (Lung Cancer) | 6.48 |
| MCF-7 (Breast Cancer) | 20.46 |
| K562 (Leukemia) | 15.00 |
The results indicate that the compound's activity is more pronounced in two-dimensional assays compared to three-dimensional assays, suggesting potential limitations in its efficacy in more complex biological environments .
Case Studies
- Combination Therapy : A study explored the combination of the compound with traditional antibiotics, finding enhanced bactericidal effects against resistant bacterial strains. This suggests a potential pathway for developing new treatment regimens for antibiotic-resistant infections.
- Cytotoxicity Assessment : Preliminary cytotoxicity tests showed low toxicity levels in non-cancerous cell lines, indicating a favorable therapeutic index for further development as an anticancer agent .
Q & A
Basic Research Question
- ¹H/¹³C NMR : Critical for confirming the pyridine core, nitrophenyl, and methoxyphenyl substituents. Key peaks include:
- HRMS (Q-TOF) : Validates molecular weight (e.g., [M+H]⁺ peak at m/z 497.12 for C₂₈H₂₀N₄O₃S) and detects isotopic patterns for sulfur/chlorine .
- IR Spectroscopy : Confirms cyano (~2200 cm⁻¹) and carbonyl (1650–1700 cm⁻¹) groups. Discrepancies in carbonyl peaks may indicate incomplete condensation or hydrolysis .
How can researchers design analogs to study structure-activity relationships (SAR)?
Advanced Research Question
- Substituent modification : Replace the 4-methoxyphenyl group with electron-withdrawing (e.g., 4-CF₃) or donating (e.g., 4-morpholine) groups to modulate electronic effects on the pyridine ring .
- Bioisosteric replacements : Substitute the nitrophenyl group with isosteres like benzothiazole to enhance solubility or binding affinity. For example, analogs with morpholine substituents showed improved CD73 inhibition in vitro .
- Methodology : Use parallel synthesis with diverse aryl halides in Suzuki-Miyaura couplings to generate libraries. Screen analogs via enzyme inhibition assays (e.g., CD73) and compare IC₅₀ values .
What strategies address low yields in multi-step syntheses of such heterocycles?
Advanced Research Question
- Step optimization : Identify rate-limiting steps (e.g., reduction of nitro groups using Fe/HCl) and replace with catalytic hydrogenation (Pd/C, H₂) to improve efficiency .
- Protection/deprotection : Use tert-butoxycarbonyl (Boc) groups to shield reactive amines during condensation, reducing side reactions .
- Catalysis : Employ phase-transfer catalysts (e.g., TBAB) in substitution reactions to enhance reaction rates and yields (e.g., from 45% to 72% in thioether formation) .
How to resolve contradictions in biological activity data across studies?
Advanced Research Question
- Source identification : Compare purity (HPLC ≥95%), storage conditions (e.g., desiccation to prevent hydrolysis), and assay protocols (e.g., cell lines, incubation times). For example, variations in CD73 inhibition may arise from differing ATP concentrations in assays .
- Orthogonal assays : Validate activity using both enzymatic (e.g., malachite green phosphate detection) and cell-based (e.g., HPLC-MS for adenosine quantification) methods .
- Crystallography : Resolve binding mode discrepancies via co-crystallization with target proteins (e.g., CD73) to confirm interactions with the pyridine-thioacetamide scaffold .
What protocols assess environmental fate and ecological impacts?
Advanced Research Question
- OECD Guidelines : Follow Test No. 307 for aerobic soil degradation and No. 309 for water-sediment systems to determine half-life (t₁/₂) and partition coefficients (log Kₒw) .
- Ecotoxicology : Use Daphnia magna acute toxicity tests (EC₅₀) and algal growth inhibition assays (OECD 201) to evaluate aquatic toxicity. Structural analogs with nitro groups often show moderate toxicity (EC₅₀ ~10–50 mg/L) .
- Computational modeling : Apply EPI Suite to predict biodegradability (BIOWIN model) and bioaccumulation potential. Nitro and cyano groups typically reduce biodegradability, requiring long-term monitoring .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
